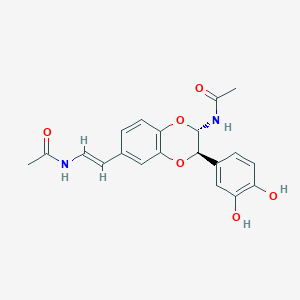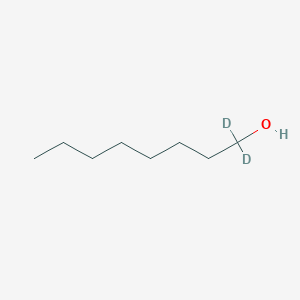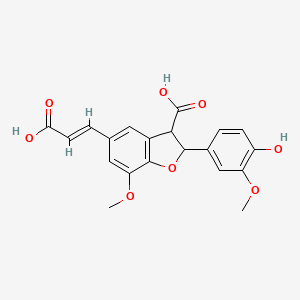
Anticancer agent 98
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 98 is a compound that has garnered significant attention in the field of oncology due to its potent anticancer properties. This compound is known for its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. The compound’s unique chemical structure allows it to interact with various molecular targets within cancer cells, leading to its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 98 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. For instance, one common method involves the use of a condensation reaction between a primary amine and a carbonyl compound, followed by cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound in large quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 98 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of various substituted analogs of the compound .
Scientific Research Applications
Anticancer agent 98 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies. In biology, it serves as a tool to investigate cellular processes and molecular interactions. In medicine, it is being explored for its potential as a therapeutic agent for various types of cancer. Additionally, its unique properties make it valuable in industrial applications, such as the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Anticancer agent 98 involves its interaction with specific molecular targets within cancer cells. The compound binds to and inhibits the activity of key enzymes and proteins involved in cell proliferation and survival. This leads to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death. The compound also induces apoptosis by activating signaling pathways that promote programmed cell death .
Comparison with Similar Compounds
Anticancer agent 98 is unique in its chemical structure and mechanism of action compared to other similar compounds. Some of the similar compounds include anthraquinones, benzimidazoles, and pyrimidines. While these compounds also exhibit anticancer properties, this compound stands out due to its higher potency and selectivity towards cancer cells. Additionally, its ability to target multiple molecular pathways simultaneously makes it a more effective therapeutic agent .
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
7-methoxy-4-[2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C17H19N5O2/c1-18-17-20-12-5-3-4-11(12)16(21-17)22-9-15(23)19-13-8-10(24-2)6-7-14(13)22/h6-8H,3-5,9H2,1-2H3,(H,19,23)(H,18,20,21) |
InChI Key |
BRTSQLXTBUCXNF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(CCC2)C(=N1)N3CC(=O)NC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)

![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)


![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)

